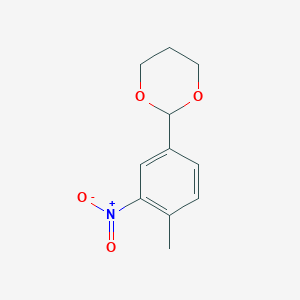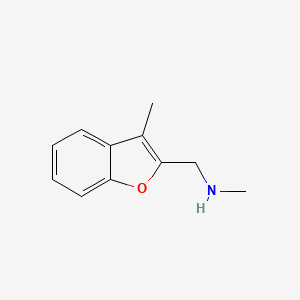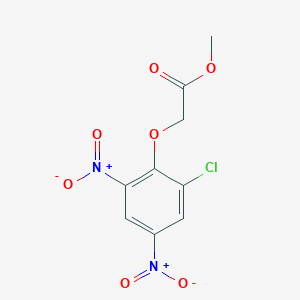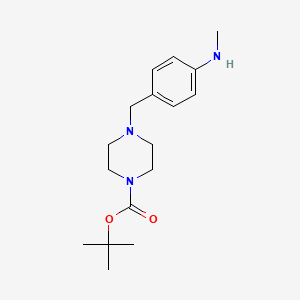![molecular formula C11H15N3O B1422323 3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol CAS No. 1240526-10-6](/img/structure/B1422323.png)
3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol
Übersicht
Beschreibung
3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol is a useful research compound. Its molecular formula is C11H15N3O and its molecular weight is 205.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
- A series of novel pyrazolo[1,5-a]pyrimidines have been synthesized and evaluated for their potential in various biological activities. These compounds have shown promise in antimicrobial and anticancer activities, with specific derivatives displaying significant potential as antimicrobial agents against both Gram-positive and Gram-negative bacteria, and as anticancer agents in vitro against various cancer cell lines (Hafez, El-Gazzar, & Al-Hussain, 2016).
Neuroinflammation and TSPO Ligands
- Pyrazolo[1,5-a]pyrimidines have been identified as potent ligands for the translocator protein 18 kDa (TSPO), which is recognized as an early biomarker of neuroinflammatory processes. These findings are significant for the development of diagnostic tools and therapeutic interventions for neuroinflammatory diseases. Novel compounds in this class demonstrated high affinity for TSPO and showed potential as in vivo PET-radiotracers for neuroinflammation imaging (Damont et al., 2015).
Antimicrobial Activity
- The antimicrobial properties of pyrazolo[1,5-a]pyrimidine derivatives have been explored, with some compounds showing pronounced activity against selected microbial strains. This includes the synthesis of novel compounds with antibacterial activity, offering insights into potential new treatments for microbial infections (Sirakanyan et al., 2021).
Chemical Synthesis and Structural Analysis
- Research into the chemical synthesis of pyrazolo[1,5-a]pyrimidine compounds has led to the development of methods for creating a variety of derivatives with potential application in drug development and material science. This includes studies on regioselectivity of synthesis, crystallographic analysis, and the formation of complexes with phenols, which are essential for understanding the chemical behavior and potential utility of these compounds (Erkin et al., 2017).
Insecticidal and Antibacterial Potential
- Pyrimidine linked pyrazole heterocyclic compounds have been prepared and evaluated for their insecticidal and antibacterial potential. This research demonstrates the versatility of pyrazolo[1,5-a]pyrimidine structures in developing agents for agricultural and pharmaceutical applications (Deohate & Palaspagar, 2020).
Wirkmechanismus
Target of Action
The primary target of the compound “3-(2,3-Dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol” is the Discoidin Domain Receptor 1 (DDR1) . DDR1 is a receptor tyrosine kinase that binds to and is activated by collagens, which are a major component of the extracellular matrix. This receptor plays a crucial role in cell adhesion, proliferation, and extracellular matrix remodeling .
Mode of Action
The compound interacts with DDR1, inhibiting its activation . This interaction disrupts the normal signaling pathways of DDR1, leading to changes in cellular functions such as cell adhesion, proliferation, and extracellular matrix remodeling .
Biochemical Pathways
The inhibition of DDR1 activation affects several biochemical pathways. Primarily, it disrupts collagen-induced activation of DDR1 and DDR2 . This disruption can lead to downstream effects on cell adhesion, proliferation, and extracellular matrix remodeling .
Pharmacokinetics
The compound is known to be orally bioavailable , suggesting that it can be absorbed in the gastrointestinal tract and distributed throughout the body
Result of Action
The result of the compound’s action is the inhibition of DDR1 activation, leading to a decrease in cell adhesion, proliferation, and extracellular matrix remodeling . This can have significant effects at the molecular and cellular levels, potentially influencing the growth and spread of cancer cells .
Eigenschaften
IUPAC Name |
3-(2,3-dimethylpyrazolo[1,5-a]pyrimidin-6-yl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c1-8-9(2)13-14-7-10(4-3-5-15)6-12-11(8)14/h6-7,15H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UREHYEKRFYDFNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2N=CC(=CN2N=C1C)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-7-yl)oxy]acetate](/img/structure/B1422251.png)
![6,7-Dihydro-1H-[1,4]dioxino[2,3-f]benzimidazol-2-ylmethanol](/img/structure/B1422254.png)
![N1-[(1E)-(3-Chlorophenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422255.png)

![N-[2-(2,4-dichloro-3,5-dimethylphenoxy)ethyl]acetamide](/img/structure/B1422259.png)

![N1-[(1E)-(2-Methoxyphenyl)methylene]-4-phenyl-1H-imidazole-1,2-diamine](/img/structure/B1422261.png)


